molecular formula C6H7N3O2 B1428015 5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1251201-67-8

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1428015
CAS No.: 1251201-67-8
M. Wt: 153.14 g/mol
InChI Key: DEFBFEBIYWSPDI-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Biological Activity

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CPTCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CPTCA is characterized by its triazole ring structure and a cyclopropyl substituent. Its molecular formula is C6H7N3O2C_6H_7N_3O_2 with a molecular weight of 153.14 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions and biological interactions.

Synthesis Methods

The synthesis of CPTCA typically involves several key steps:

  • Formation of the Triazole Ring : This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction.
  • Introduction of the Cyclopropyl Group : This is often done via cyclopropanation reactions.
  • Carboxylic Acid Functionalization : This step is crucial for enhancing the compound's biological activity and solubility.

Biological Activities

Research indicates that CPTCA exhibits significant biological activities across various domains:

Antimicrobial Activity

CPTCA has shown promising results as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiparasitic Activity

Particularly noteworthy is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have indicated that derivatives of triazole compounds like CPTCA can significantly reduce parasite burden in infected models, showcasing their potential as therapeutic agents in parasitic infections .

Antitumor Activity

Preliminary studies suggest that CPTCA may possess anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

The mechanisms underlying the biological activities of CPTCA involve interactions with specific molecular targets:

  • Enzyme Inhibition : CPTCA may inhibit enzymes that are critical for the survival and proliferation of pathogens or cancer cells.
  • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth .

Case Studies

A selection of case studies highlights the efficacy of CPTCA and its derivatives:

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated significant inhibition against Staphylococcus aureus
Antiparasitic ActivityReduced T. cruzi burden in murine models
Antitumor EffectsInhibited proliferation in breast cancer cell lines

Properties

IUPAC Name

5-cyclopropyl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFBFEBIYWSPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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